molecular formula C9H15NO3 B3123141 1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 30482-24-7

1,4-Dioxaspiro[4.5]decane-8-carboxamide

Cat. No. B3123141
CAS RN: 30482-24-7
M. Wt: 185.22 g/mol
InChI Key: XAUSCVBYCQIOBZ-UHFFFAOYSA-N
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Description

“1,4-Dioxaspiro[4.5]decane-8-carboxamide” is a chemical compound with the linear formula C9H15NO3 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Scientific Research Applications

Synthesis and Applications

1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound to 1,4-Dioxaspiro[4.5]decane-8-carboxamide, serves as a bifunctional synthetic intermediate widely used in synthesizing organic chemicals. It has applications in pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis process involves selective deketalization in acidic solutions and has been optimized for higher yield and reduced reaction time (Zhang Feng-bao, 2006).

Crystallographic Analysis and Supramolecular Arrangements

The structure and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including 1,4-Dioxaspiro[4.5]decane derivatives, have been investigated. These studies highlight the role of substituents on the cyclohexane ring in supramolecular arrangements, crucial for understanding molecular interactions and designing new compounds (Sara Graus et al., 2010).

Palladium-Catalyzed Aminocarbonylation

In a study exploring synthetic pathways, 1,4-Dioxaspiro[4.5]decane derivatives were successfully synthesized via palladium-catalyzed aminocarbonylation. This method proved effective for creating acrylamides, demonstrating the compound's versatility in organic synthesis (R. Farkas et al., 2015).

Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives of 1,4-Dioxaspiro[4.5]decanes has been described, using homopropargylic alcohols derived from lithium acetylide opening of epoxides. This process is significant for creating chiral molecules, essential in the development of specific pharmaceuticals and chemicals (B. D. Schwartz et al., 2005).

Solubility Studies in Sustainable Solvents

Research on the solubility of 1,4-Dioxaspiro[4.5]decane-2-methanol, a related compound, in sustainable solvents like water and ionic liquids, has been conducted. This study is crucial for understanding the compound's behavior in various solvents, aiding in the design of alternative reactions and extraction processes (Catarina I. Melo et al., 2012).

NMR Spectroscopy Analysis

A study focused on the relative configuration of various 1,4-dioxaspiro[4.5]decanes using NMR spectroscopy. This analysis is essential for determining the molecular structure and understanding the compound's chemical behavior (J. Guerrero-Alvarez et al., 2004).

Safety And Hazards

The safety data sheet for a related compound, “1,4-Dioxaspiro[4.5]decan-8-one”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in a well-ventilated area .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUSCVBYCQIOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decane-8-carboxamide

Synthesis routes and methods

Procedure details

To a solution of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (823 mg, 4.42 mmol) in tetrahydrofuran (22 mL), triethylamine (5.87 mL, 42.1 mmol) and n-propyl chloroformate were added at 0° C., and the obtained solution was stirred at the same temperature for 1 hour. After adding dropwise, the obtained solution was stirred at room temperature for 30 minutes. To the reaction solution, 28% aqueous ammonia (1.5 mL) was added, and the obtained solution was stirred at room temperature for 1 hour. The organic layer was separated from the reaction solution, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexane/ethyl acetate) to obtain the captioned compound (694 mg, 3.75 mmol, 85%) as a colorless amorphous product.
Quantity
823 mg
Type
reactant
Reaction Step One
Quantity
5.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TE Hurst, R Gorman, P Drouhin, RJK Taylor - Tetrahedron, 2018 - Elsevier
Application of radical cross-dehydrogenative coupling (CDC) procedures to prepare a range of novel spirocyclic oxindoles and to a formal total synthesis of the vasopressin V 2 receptor …
Number of citations: 11 www.sciencedirect.com
FA Esteve-Turrillas, C Agulló, JV Mercader… - Analyst, 2018 - pubs.rsc.org
Immunochemical methods have been consolidated during the last few years as complementary analytical strategies for chemical contaminant and residue determination. However, …
Number of citations: 11 pubs.rsc.org
R Gorman - 2016 - etheses.whiterose.ac.uk
Nitrogen-containing heterocycles are an important structural motif, prevalent in both nature and medicine. N-Heterocycles can be found at the core of numerous biologically active …
Number of citations: 2 etheses.whiterose.ac.uk
R Pöhler, JH Krahn, J van den Boom… - Angewandte Chemie …, 2018 - Wiley Online Library
AAA ATPases have pivotal functions in diverse cellular processes essential for survival and proliferation. Revealing strategies for chemical inhibition of this class of enzymes is therefore …
Number of citations: 25 onlinelibrary.wiley.com
F Luo, CL Li, P Ji, Y Zhou, J Gui, L Chen, Y Yin… - Chem, 2023 - cell.com
Here, we document the reinvention of aryne chemistry with "old" o-diiodoarenes as aryne progenitors. We have established a NaH-mediated activation strategy for the generation of …
Number of citations: 2 www.cell.com

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